7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile

Catalog No.
S858457
CAS No.
1872407-77-6
M.F
C16H17BN2O2
M. Wt
280.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)iso...

CAS Number

1872407-77-6

Product Name

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile

Molecular Formula

C16H17BN2O2

Molecular Weight

280.1 g/mol

InChI

InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)12-6-5-11-7-8-19-14(10-18)13(11)9-12/h5-9H,1-4H3

InChI Key

AVIPXCYEHALBCY-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN=C3C#N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN=C3C#N

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile is an organic compound characterized by a unique structure comprising a boron-containing dioxaborolane ring linked to an isoquinoline core that features a nitrile group. Its molecular formula is C16H17BN2O2C_{16}H_{17}BN_{2}O_{2} and it has a molecular weight of approximately 280.1 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.

The primary synthetic route for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile involves the borylation of isoquinoline derivatives. A common method includes a palladium-catalyzed cross-coupling reaction between isoquinoline-1-carbonitrile and bis(pinacolato)diboron. The reaction typically occurs in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine under inert conditions at elevated temperatures.

Key reactions involving this compound include:

  • Oxidation: Leading to boronic acids.
  • Reduction: Producing isoquinoline-1-amine derivatives.
  • Substitution: Facilitating the formation of various biaryl compounds through Suzuki-Miyaura coupling.

The synthesis of this compound primarily involves:

  • Borylation Reaction: The initial step often involves the reaction of isoquinoline-1-carbonitrile with bis(pinacolato)diboron.
  • Catalysis: This reaction is facilitated by palladium catalysts which enable effective coupling.
  • Reaction Conditions: Typically performed under inert atmospheres with careful control of temperature and pressure to optimize yield and purity.

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile has several applications:

  • Organic Synthesis: Acts as a building block in creating complex biaryl structures via Suzuki-Miyaura coupling reactions.
  • Medicinal Chemistry: Explored for its potential in drug development and synthesis of new therapeutic agents.
  • Material Science: Utilized in producing advanced materials including polymers and electronic materials due to its distinctive structural properties.

While specific interaction studies on 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile are not extensively documented, the compound's reactivity profile suggests it may engage in various chemical interactions typical of boron-containing compounds. Its mechanism of action often involves forming complexes with transition metals during catalysis processes .

Several compounds share structural features with 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile. Here are some notable examples:

Compound NameCAS NumberStructural FeaturesSimilarity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile741709-63-7Picoline derivative with dioxaborolane0.94
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline1082947-07-6Isoquinoline derivative with dioxaborolane0.92
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile1150561-70-8Methylated picolinonitrile variant0.91
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridine610768-32-6Methylated pyridine derivative0.90

These compounds exhibit varying degrees of similarity based on their structural components and functional groups but share the commonality of the boron-containing dioxaborolane moiety that contributes to their reactivity and potential applications in organic synthesis and medicinal chemistry .

The uniqueness of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)isoquinoline−1-carbonitrile lies in its specific combination of an isoquinoline framework with a nitrile group and the dioxaborolane ring structure which may provide distinct properties compared to its analogs.

Dates

Modify: 2024-04-14

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